2-tert-Butyl-1,3-benzothiazol-5-amine: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery
2-tert-Butyl-1,3-benzothiazol-5-amine: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and anti-parasitic agents relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise spatial geometry. 2-tert-butyl-1,3-benzothiazol-5-amine (CAS: 58460-12-1) has emerged as a critical building block in this domain[1]. By combining the rigid, electron-rich benzothiazole core with a sterically demanding tert-butyl group and a versatile 5-amino synthetic handle, this compound provides an optimal vector for probing deep hydrophobic pockets in target proteins[2].
This technical guide explores the physicochemical rationale behind its efficacy, its mechanistic role in key signaling pathways (such as RIP2 kinase and necroptosis), and provides field-proven, self-validating protocols for its synthetic functionalization.
Structural Chemistry & Physicochemical Profiling
The utility of 2-tert-butyl-1,3-benzothiazol-5-amine stems from the synergistic effects of its three primary structural components:
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The Benzothiazole Core: Provides a planar, heteroaromatic system capable of π−π stacking and hydrogen bonding (via the nitrogen and sulfur atoms) with the hinge region of kinases.
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The C2 tert-Butyl Group: Introduces significant steric bulk and lipophilicity. This moiety reduces the entropic penalty of binding by locking the molecule into a preferred conformation and effectively fills hydrophobic "selectivity pockets" adjacent to ATP-binding sites[2].
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The C5 Primary Amine: Acts as an electron-donating group that modulates the electronic distribution of the fused ring system. More importantly, it serves as a highly reactive nucleophilic handle for cross-coupling or amidation, allowing the scaffold to be appended to larger macrocycles or quinazoline/quinoline cores[2],[3].
Quantitative Physicochemical Summary
| Property | Value | Rationale / Pharmacological Impact |
| CAS Registry Number | 58460-12-1 | Unique identifier for the 2-tert-butyl-5-amino derivative[1]. |
| Molecular Formula | C11H14N2S | Establishes the baseline atomic composition[4]. |
| Molecular Weight | 206.31 g/mol | Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5[4]. |
| H-Bond Donors | 1 (Primary Amine) | Facilitates hydrogen bonding with target protein backbones or serves as the primary coupling site[4]. |
| H-Bond Acceptors | 3 (Thiazole N, S, Amine N) | Enhances dipole interactions and solubility profiles[4]. |
| Steric Profile | High (C2 tert-butyl) | Prevents off-target binding by sterically clashing with shallow binding pockets; increases membrane permeability[2]. |
Mechanistic Applications in Medicinal Chemistry
Kinase Inhibition: RIP2 and the NOD2 Pathway
Receptor Interacting Protein 2 (RIP2) kinase is a critical signal transduction partner in the NOD2 pathway, which drives pro-inflammatory cytokine production. Dysregulation of this pathway is implicated in severe immune-mediated inflammatory diseases.
Derivatives synthesized from 2-tert-butyl-1,3-benzothiazol-5-amine have been utilized to create highly potent, first-in-class RIP2 kinase inhibitors (such as the 4-aminoquinazoline series)[2]. The benzothiazole moiety acts as a competitive ATP-mimetic. The tert-butyl group anchors the inhibitor deep within the hydrophobic pocket of the RIP2 active site, while the functionalized 5-amine projects the rest of the molecule toward the solvent-exposed hinge region, effectively shutting down the phosphorylation cascade[2].
Fig 1: Mechanism of action for benzothiazole-derived RIP2 kinase inhibitors in NOD2 signaling.
Necroptosis and mTOR Targeting
Beyond RIP2, the 5-amino benzothiazole scaffold is heavily utilized in the development of necroptosis inhibitors targeting the RIPK1/RIPK3 complex and MLKL oligomerization[5]. Furthermore, patent literature demonstrates its integration into catalytic inhibitors of the mammalian target of rapamycin (mTOR) and PI3K, where the scaffold disrupts cell growth and survival pathways in oncology models[3].
Antifilarial Activity
In the realm of neglected tropical diseases, the 2-tert-butylbenzothiazole core exhibits potent macrofilaricidal properties against filarial worms (the causative agents of lymphatic filariasis and onchocerciasis)[6]. These compounds selectively target the mitochondria of the parasite, inducing organelle swelling and inhibiting cellular respiration[6],[7].
Synthetic Methodologies & Derivatization Protocols
As a Senior Application Scientist, I emphasize that the successful integration of 2-tert-butyl-1,3-benzothiazol-5-amine into a larger pharmacophore requires highly controlled coupling conditions. The primary amine at the 5-position is moderately nucleophilic but can be sterically hindered depending on the incoming electrophile.
The following is a self-validating protocol for the HATU-Mediated Amide Coupling of the 5-amine, a ubiquitous reaction in kinase inhibitor synthesis.
Fig 2: Standard self-validating experimental workflow for 5-amine amide functionalization.
Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize an amide-linked kinase inhibitor precursor utilizing 2-tert-butyl-1,3-benzothiazol-5-amine.
Step 1: Electrophile Activation
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Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Let stir for 15 minutes at room temperature.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base; it deprotonates the acid to facilitate activation without competing with the amine during the coupling phase.
Step 2: Nucleophilic Addition
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Action: Add 2-tert-butyl-1,3-benzothiazol-5-amine (1.1 eq) directly to the activated mixture. Stir at room temperature for 2 to 4 hours under an inert argon atmosphere.
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Causality: The 5-amino group attacks the activated ester to form the amide bond. Room temperature is strictly maintained because the high reactivity of the HATU-ester makes thermal driving unnecessary, thereby preventing thermal degradation or racemization of chiral centers on the carboxylic acid.
Step 3: Quenching & Liquid-Liquid Extraction
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Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4 .
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Causality: The NaHCO3 wash neutralizes excess acid and effectively partitions the highly polar DMF and DIPEA salts into the aqueous layer. Brine prevents emulsion formation and draws residual water out of the organic phase.
Step 4: Self-Validation & Quality Control (QC)
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Action: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain.
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Causality: Ninhydrin selectively stains primary amines. The complete disappearance of the free benzothiazol-5-amine spot confirms reaction completion.
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Action: Confirm the product mass via LC-MS (ESI+). The presence of the [M+H]+ peak corresponding to the coupled product validates the structural integrity before proceeding to flash chromatography (EtOAc/Hexane gradient).
References
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Molbase Chemical Registry - 2-tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1) Properties. Available at: 1
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Chemical Register - Compound Structure IUPAC Name: 2-propan-2-yl-1,3-benzothiazol-5-amine. Available at: 4
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Elsevier Pure - Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Available at: 6
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National Institutes of Health (NIH) / PubMed - Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole. Available at: 7
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MDPI Molecules - Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis. Available at: 5
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ACS Journal of Medicinal Chemistry - Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate.... Available at: 2
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Google Patents - US8772480B2 - Inhibitors of PI3 kinase and/or mTOR. Available at: 3
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. 5-BENZOTHIAZOL-2-YL-2-CHLORO-PHENYLAMINE, 95%,5-Benzothiazol-2-yl-2-chlorophenylamine Suppliers & Manufacturers [chemicalregister.com]
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- 7. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

